

An In-depth Technical Guide to 1-Benzylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzylpiperidine-2,6-dione**

Cat. No.: **B1281742**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a heterocyclic compound belonging to the piperidine class. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The addition of a benzyl group and dione functionality to this core structure suggests a potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the available scientific information on **1-Benzylpiperidine-2,6-dione**, including its chemical and physical properties, a probable synthesis pathway, and an exploration of its potential biological activities based on studies of structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

1-Benzylpiperidine-2,6-dione is a solid with a melting point of 48-49°C.^[1] Its chemical structure consists of a piperidine ring with two carbonyl groups at positions 2 and 6, and a benzyl group attached to the nitrogen atom.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₃ NO ₂	[1] [2]
Molecular Weight	203.24 g/mol	[2]
CAS Number	42856-43-9	[1] [2]
Melting Point	48-49 °C	[1]
Boiling Point	404.6±24.0 °C at 760 mmHg	[1]
Density	1.2±0.1 g/cm ³	[1]
Flash Point	195.2±15.2 °C	[1]
LogP	2.13	[1]
PSA	37.38000	[1]

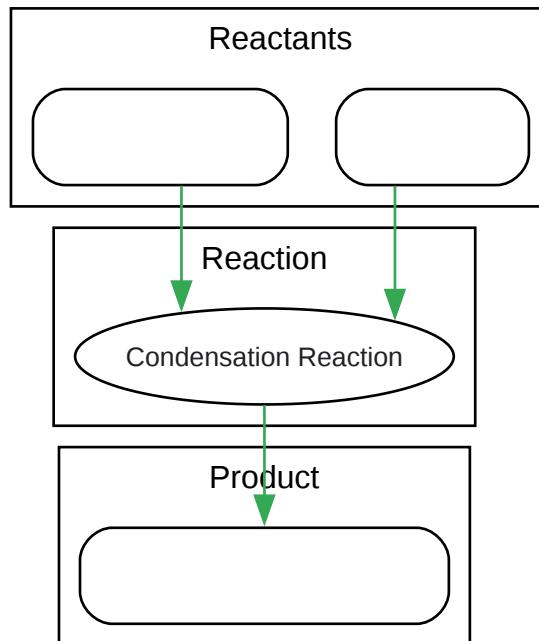
Synthesis

A plausible and direct synthetic route to **1-Benzylpiperidine-2,6-dione** involves the condensation reaction between glutaric anhydride and benzylamine. This reaction is a common method for the formation of N-substituted cyclic imides.

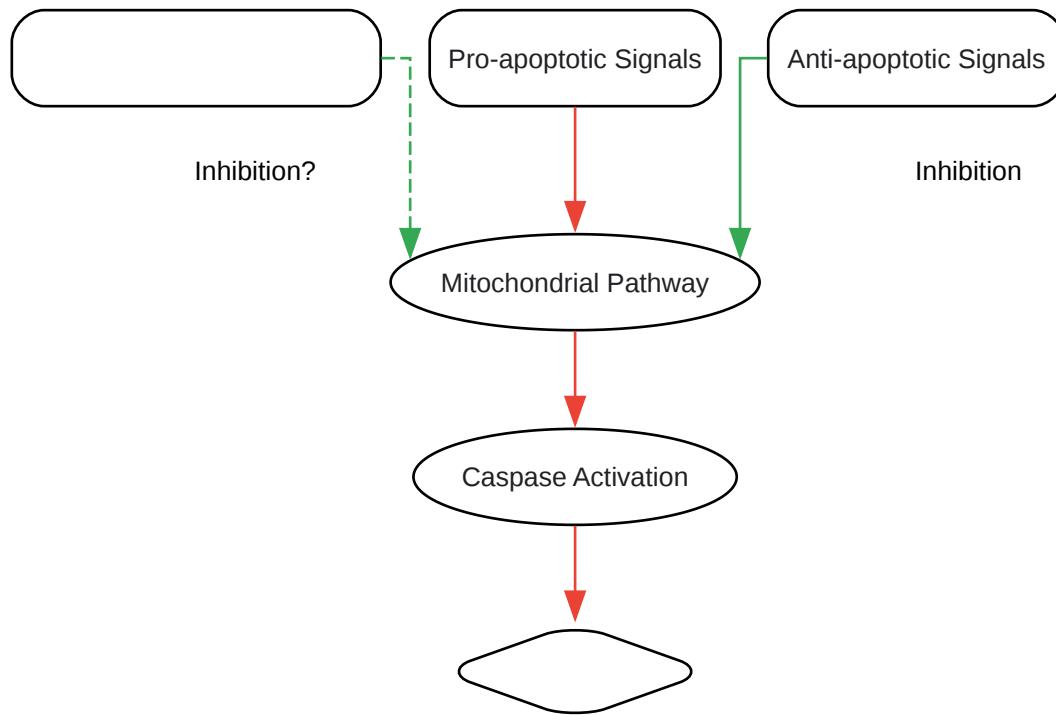
Experimental Protocol: Synthesis of 1-Benzylpiperidine-2,6-dione

The following is a generalized protocol based on standard organic synthesis techniques for the formation of N-substituted imides from anhydrides and amines.

Materials:


- Glutaric anhydride
- Benzylamine
- A suitable high-boiling point solvent (e.g., toluene, xylene, or dimethylformamide)
- Dean-Stark apparatus (if using an azeotropic solvent to remove water)

- Standard laboratory glassware and heating apparatus


Procedure:

- In a round-bottom flask, dissolve equimolar amounts of glutaric anhydride and benzylamine in the chosen solvent.
- If using toluene or xylene, equip the flask with a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete (as indicated by the consumption of starting materials), cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **1-Benzylpiperidine-2,6-dione**.

Synthesis Workflow for 1-Benzylpiperidine-2,6-dione

Potential Apoptotic Pathway Modulation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzylpiperidine-2,6-dione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281742#what-is-1-benzylpiperidine-2-6-dione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

